molecular formula C37H54O8 B1232388 LL-F 28249lambda CAS No. 102042-12-6

LL-F 28249lambda

Cat. No. B1232388
M. Wt: 626.8 g/mol
InChI Key: VEMTVKZJFSDFNW-ZFUGZJOKSA-N
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Description

LL-F 28249lambda is a macrolide antibiotic with parasitic action from Streptomyces Cyaneogriseus sp. Noncyanogenus . It is primarily used for research and development purposes .


Synthesis Analysis

The structures of four antiparasitic macrocyclic lactones, LL-F28249α, λ, β, and γ derived from the actinomycete Streptomyces cyaneogriseus ssp. noncyanogenus, were determined by spectroscopic methods . The precursor 23-oxo compounds are prepared by selectively oxidizing suitably protected 23-hydroxy compounds of LL-F28249 components using oxidizing agents. Subsequently, the 23-oxo compounds are converted to the 23-imino compounds .


Molecular Structure Analysis

The molecular formula of LL-F 28249lambda is C37H54O8 . The structures of the LL-F28249 compounds were determined by spectroscopic methods and by X-ray crystallography .

Safety And Hazards

According to the safety data sheet, LL-F 28249lambda should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O8/c1-21(2)14-24(5)32-26(7)31(38)19-36(45-32)18-29-17-28(44-36)13-12-23(4)15-22(3)10-9-11-27-20-42-34-33(41-8)25(6)16-30(35(39)43-29)37(27,34)40/h9-12,14,16,21-22,26,28-34,38,40H,13,15,17-20H2,1-8H3/b10-9+,23-12+,24-14+,27-11+/t22-,26-,28+,29-,30?,31-,32+,33+,34+,36?,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMTVKZJFSDFNW-ZFUGZJOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](CC3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)C4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)OC)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LL-F 28249lambda

CAS RN

102042-12-6
Record name LL-F 28249lambda
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102042126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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